2-Methyl-3-phenylacrylaldehyde N-phenylthiosemicarbazone
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Overview
Description
2-Methyl-3-phenylacrylaldehyde N-phenylthiosemicarbazone is an organic compound with the molecular formula C17H17N3S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-phenylacrylaldehyde N-phenylthiosemicarbazone typically involves the reaction of 2-Methyl-3-phenylacrylaldehyde with N-phenylthiosemicarbazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-phenylacrylaldehyde N-phenylthiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted thiosemicarbazones.
Scientific Research Applications
2-Methyl-3-phenylacrylaldehyde N-phenylthiosemicarbazone has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer activity due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of 2-Methyl-3-phenylacrylaldehyde N-phenylthiosemicarbazone involves its interaction with various molecular targets. The compound can chelate metal ions, which may inhibit the activity of metalloenzymes. Additionally, it can interfere with cellular redox processes and induce oxidative stress in target cells, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-phenylacrylaldehyde N-(3-methylphenyl)thiosemicarbazone: Similar structure but with a methyl group on the phenyl ring.
2-Methyl-3-phenylacrylaldehyde N-(4-methylphenyl)thiosemicarbazone: Similar structure but with a methyl group on the para position of the phenyl ring.
Uniqueness
2-Methyl-3-phenylacrylaldehyde N-phenylthiosemicarbazone is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. Its ability to form stable metal complexes and its potential therapeutic applications make it a compound of interest in various fields of research .
Properties
CAS No. |
479364-29-9 |
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Molecular Formula |
C17H17N3S |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
1-[(E)-[(Z)-2-methyl-3-phenylprop-2-enylidene]amino]-3-phenylthiourea |
InChI |
InChI=1S/C17H17N3S/c1-14(12-15-8-4-2-5-9-15)13-18-20-17(21)19-16-10-6-3-7-11-16/h2-13H,1H3,(H2,19,20,21)/b14-12-,18-13+ |
InChI Key |
YDNLPOVPDBPEST-FGFUYGETSA-N |
Isomeric SMILES |
C/C(=C/C1=CC=CC=C1)/C=N/NC(=S)NC2=CC=CC=C2 |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=NNC(=S)NC2=CC=CC=C2 |
Origin of Product |
United States |
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